5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine
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Overview
Description
5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Benzoyl Group: The thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Substitution with the Phenyl Group: Finally, the compound is subjected to a substitution reaction with 2-ethyl-6-methylphenylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the benzoyl group.
Scientific Research Applications
5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine
- 5-Benzoyl-N2-(6-methylphenyl)-1,3-thiazole-2,4-diamine
- 5-Benzoyl-N2-(2-ethyl-6-methylphenyl)-1,3-thiazole-2,4-diamine
Uniqueness
This compound is unique due to the specific substitution pattern on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H19N3OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-amino-2-(2-ethyl-6-methylanilino)-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C19H19N3OS/c1-3-13-11-7-8-12(2)15(13)21-19-22-18(20)17(24-19)16(23)14-9-5-4-6-10-14/h4-11H,3,20H2,1-2H3,(H,21,22) |
InChI Key |
HVAAFLBHHRJSKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N)C |
Origin of Product |
United States |
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